Dimethyl 2-((tosyloxy)imino)malonate
Description
Dimethyl 2-((tosyloxy)imino)malonate (chemical formula: C₁₂H₁₃NO₇S) is a malonate ester derivative featuring a tosyloxyimino (TsO-N=) substituent. This compound is structurally characterized by two methyl ester groups and a reactive imino group activated by the electron-withdrawing tosyl moiety. Its synthesis likely involves the imination of dimethyl malonate with hydroxylamine-O-tosylate, followed by purification under controlled conditions. The tosyloxyimino group enhances electrophilicity, making it a versatile intermediate in heterocyclic synthesis, particularly for nitrogen-containing rings such as pyridines or oxazoles .
Properties
Molecular Formula |
C12H13NO7S |
|---|---|
Molecular Weight |
315.30 g/mol |
IUPAC Name |
dimethyl 2-(4-methylphenyl)sulfonyloxyiminopropanedioate |
InChI |
InChI=1S/C12H13NO7S/c1-8-4-6-9(7-5-8)21(16,17)20-13-10(11(14)18-2)12(15)19-3/h4-7H,1-3H3 |
InChI Key |
YBUVDTAEWAHHIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)ON=C(C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2-((tosyloxy)imino)malonate can be synthesized through the reaction of dimethyl malonate with tosyl chloride in the presence of a base such as triethylamine . The reaction typically occurs at low temperatures to prevent decomposition and to ensure high yield. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher efficiency and yield, with considerations for cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-((tosyloxy)imino)malonate undergoes various types of chemical reactions, including:
Substitution Reactions: It acts as a doubly N-electrophilic reagent, reacting with strong C-nucleophiles such as alkyl- and arylmetals (e.g., Grignard reagents) to form symmetrical dialkyl- and diarylamines.
Oxidation and Reduction:
Common Reagents and Conditions
Grignard Reagents: Used in substitution reactions to form amines.
Bases: Such as triethylamine, used in the synthesis of the compound.
Solvents: Anhydrous solvents like methanol and diethyl ether are commonly used to maintain reaction conditions.
Major Products
The major products formed from reactions involving this compound include symmetrical dialkyl- and diarylamines, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Dimethyl 2-((tosyloxy)imino)malonate has several scientific research applications:
Organic Synthesis: It is used as a reagent for the formation of carbon-nitrogen bonds, facilitating the synthesis of amines and other nitrogen-containing compounds.
Medicinal Chemistry: The compound’s ability to form amines makes it useful in the synthesis of pharmaceutical intermediates and active ingredients.
Material Science: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of dimethyl 2-((tosyloxy)imino)malonate involves its role as a doubly N-electrophilic reagent. It reacts with strong C-nucleophiles to form new carbon-nitrogen bonds. The oxime group acts as an electrophilic center, facilitating the nucleophilic attack by alkyl- and arylmetals . This reaction mechanism is crucial for its applications in organic synthesis.
Comparison with Similar Compounds
Comparison with Similar Malonate Derivatives
Structural and Functional Group Variations
Diethyl 2-((Tosyloxy)imino)malonate
- Structure: Ethyl ester counterparts (C₁₄H₁₇NO₇S) instead of methyl groups.
- However, the higher lipophilicity may improve solubility in organic solvents .
- Applications: Limited commercial availability (0 suppliers listed), suggesting niche use compared to dimethyl analogs .
Dimethyl 2-(4-Aminophenyl)malonate
- Structure: Aromatic amine substituent (C₁₂H₁₃NO₄).
- Properties: Melting point (105–107°C) and solubility in chloroform/DMSO differ due to the polar amino group. The amine enhances reactivity in condensation reactions, such as forming Schiff bases or heterocycles .
- Synthesis : Likely involves Friedel-Crafts alkylation or Ullmann coupling, contrasting with the imination route of the target compound .
Dimethyl 2-(Benzyloxy)-2-methylmalonate
- Structure : Benzyl-protected hydroxyl and methyl groups (C₁₃H₁₆O₅).
- Stability : Requires stringent storage precautions (e.g., moisture-free conditions), indicating sensitivity to hydrolysis. The benzyloxy group enables deprotection strategies in multi-step syntheses .
Di-t-Butyl Malonate Derivatives
- Structure: Bulky t-butyl esters (e.g., C₁₉H₂₇NO₆).
- Reactivity: Steric hindrance reduces enolate formation efficiency but improves stability in acidic conditions. Used in oxindole synthesis via tandem reduction-cyclization .
Key Differences :
- The tosyloxyimino group in the target compound offers unique electrophilicity for imino-directed cyclizations, unlike conventional malonates used in enolate chemistry .
- Steric and electronic effects from substituents (e.g., t-butyl, benzyloxy) dictate reaction pathways: bulky groups hinder enolate formation but enhance stability, while electron-withdrawing groups (e.g., TsO-) accelerate electrophilic substitutions .
Physical and Spectroscopic Properties
| Property | Dimethyl 2-((Tosyloxy)imino)malonate | Diethyl Analog | Dimethyl 2-(4-Aminophenyl)malonate |
|---|---|---|---|
| Molecular Weight | 315.3 g/mol | 343.3 g/mol | 235.2 g/mol |
| Melting Point | Not reported | Not reported | 105–107°C |
| Solubility | Likely polar aprotic solvents | Ethanol, DCM | Chloroform, DMSO |
| Spectral Data | IR: N=O stretch (~1250 cm⁻¹) | Similar N=O stretch | NMR: Aromatic protons (~7 ppm) |
Notes:
Industrial and Research Relevance
- Pharmaceuticals : Malonate salts (e.g., MMV688533 in ) demonstrate the role of counterions in bioavailability, a consideration if the target compound forms salts .
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